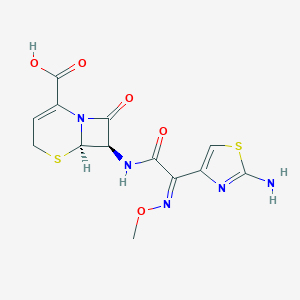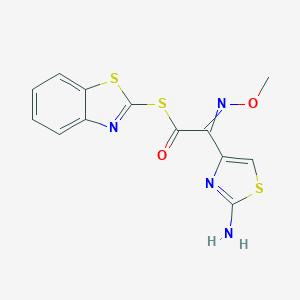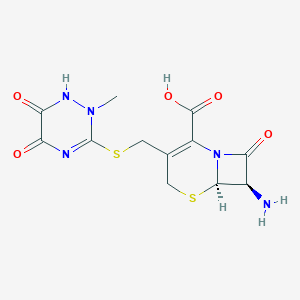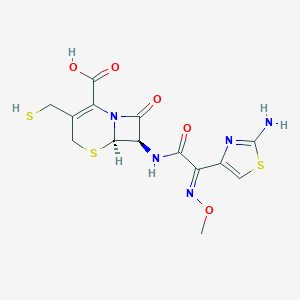
双去乙基氯喹
描述
双脱乙基氯喹是氯喹和羟氯喹的代谢产物,氯喹和羟氯喹是著名的抗疟疾药物。该化合物通过细胞色素 P450 酶介导的脱烷基化过程形成。 双脱乙基氯喹因其药理活性及其潜在的治疗应用而备受关注 .
科学研究应用
双脱乙基氯喹具有多种科学研究应用,包括:
化学: 它用于与药物代谢和药代动力学相关的研究。
生物学: 它用于研究氯喹和羟氯喹代谢产物的生物学效应。
医学: 它正在研究其在治疗类风湿性关节炎和系统性红斑狼疮等疾病中的潜在治疗作用。
作用机制
双脱乙基氯喹通过几种机制发挥作用:
溶酶体活性: 它干扰溶酶体活性并自噬,导致未消化细胞碎片的积累。
膜稳定性: 它与细胞膜相互作用,改变其稳定性和渗透性。
类似化合物:
氯喹: 双脱乙基氯喹的母体化合物。
羟氯喹: 另一种经历类似代谢途径的母体化合物。
脱乙基氯喹: 通过氯喹和羟氯喹的脱烷基化形成的相关代谢产物
独特性: 双脱乙基氯喹因其独特的代谢途径和药理活性而独一无二。 与母体化合物相比,它具有较低的毒性,使其成为药物代谢和治疗应用研究的宝贵对象 .
生化分析
Biochemical Properties
Didesethyl Chloroquine, as a metabolite of Chloroquine, may share some of its biochemical properties. Chloroquine is known to interact with DNA . The details of these interactions remain unclear, but it is suggested that Chloroquine intercalates into double-stranded DNA (dsDNA) with a dissociation constant (KD) of approximately 200 µM . This binding is entropically driven .
Cellular Effects
The cellular effects of Didesethyl Chloroquine are not well-studied. Chloroquine, the parent compound, is known to have significant effects on cells. It is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the Chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .
Molecular Mechanism
Chloroquine, the parent compound, is known to intercalate into dsDNA . This intercalation, which occurs in the same concentration range as its observed toxic effects on cells, is proposed to be responsible for the drug’s cytotoxicity .
Temporal Effects in Laboratory Settings
Chloroquine, the parent compound, has been shown to have a terminal half-life of 294 hours and a mean residence time of 388 hours .
Dosage Effects in Animal Models
The dosage effects of Didesethyl Chloroquine in animal models are not well-documented. Chloroquine, the parent compound, has been shown to have significant effects in animal models. For example, Chloroquine treatment has been shown to abate dermatitis severity and left ear thickness in Atopic Dermatitis (AD) mice .
Metabolic Pathways
Chloroquine, the parent compound, is known to be involved in several pathways related to lipid and amino acids metabolism .
Transport and Distribution
Chloroquine, the parent compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles .
Subcellular Localization
Chloroquine, the parent compound, is known to localize in endosomes, lysosomes, and Golgi vesicles due to its ability to passively diffuse through cell membranes .
准备方法
合成路线和反应条件: 双脱乙基氯喹通常通过氯喹和羟氯喹的代谢途径合成。主要的合成路线涉及通过细胞色素 P450 酶对这些母体化合物的脱烷基化。 该过程导致乙基的去除,从而形成双脱乙基氯喹 .
工业生产方法: 双脱乙基氯喹的工业生产并不常见,因为它主要是一种代谢产物,而不是直接合成的化合物。 其生产可以通过在实验室环境中使用细胞色素 P450 酶进行受控的酶促反应来实现 .
化学反应分析
反应类型: 双脱乙基氯喹会经历各种化学反应,包括:
还原: 该反应涉及去除氧或添加氢,通常使用还原剂。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和烷基化剂
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物 .
相似化合物的比较
Chloroquine: The parent compound from which bisdesethylchloroquine is derived.
Hydroxychloroquine: Another parent compound that undergoes similar metabolic pathways.
Desethylchloroquine: A related metabolite formed through the dealkylation of chloroquine and hydroxychloroquine
Uniqueness: Bisdesethylchloroquine is unique due to its specific metabolic pathway and pharmacological activity. It has lower toxicity compared to its parent compounds, making it a valuable subject for research in drug metabolism and therapeutic applications .
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962823 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-14-0 | |
| Record name | Bisdesethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dideethylchloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISDESETHYLCHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)











